Piriprost (U-60,257): Mechanism of Action as a Selective 5-Lipoxygenase Inhibitor
Piriprost (U-60,257): Mechanism of Action as a Selective 5-Lipoxygenase Inhibitor
[1]
Executive Summary
Piriprost (U-60,257) is a structurally distinct pharmacological agent classified as a selective 5-lipoxygenase (5-LO) inhibitor .[1] Chemically defined as 6,9-deepoxy-6,9-(phenylimino)-
While largely superseded in clinical development by later generations of inhibitors (e.g., Zileuton), Piriprost remains a critical reference compound in respiratory pharmacology for validating the role of leukotrienes in airway hyperresponsiveness (AHR) and immediate hypersensitivity reactions.
Molecular Mechanism of Action
Primary Target: 5-Lipoxygenase (5-LO)
The core mechanism of Piriprost is the inhibition of the 5-lipoxygenase enzyme (ALOX5) .[1] This enzyme is responsible for the first two catalytic steps in the leukotriene cascade:
-
Oxygenation: Conversion of Arachidonic Acid (AA) to 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1]
-
Dehydration: Conversion of 5-HPETE to the unstable epoxide intermediate Leukotriene A
(LTA ).
Piriprost inhibits the accumulation of both 5-HETE (the stable reduction product of 5-HPETE) and downstream leukotrienes. Experimental kinetics suggest it acts upstream of LTA
Selectivity Profile
Piriprost exhibits a high degree of selectivity, a critical requirement for dissecting inflammatory pathways:
-
5-LO vs. COX: Piriprost does not inhibit cyclooxygenase enzymes (COX-1/COX-2) at concentrations that fully suppress leukotriene synthesis.[1] This preserves the production of cytoprotective prostaglandins (e.g., PGE
, PGI ).[1] -
5-LO vs. 12/15-LO: It shows marked selectivity for 5-LO over 12-lipoxygenase (platelet type) and 15-lipoxygenase.[1]
-
LTC
Synthase: It is a weak inhibitor of solubilized LTC synthase, confirming its primary action is on the 5-LO enzyme itself rather than downstream terminal enzymes.[1]
Secondary Pharmacodynamics (Off-Target Effects)
Research indicates Piriprost possesses unique secondary properties distinct from other 5-LO inhibitors:
-
fMLP Antagonism: In human neutrophils, Piriprost inhibits superoxide anion (
) generation induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP).[1][2] This effect appears to be competitive at the fMLP receptor level, independent of 5-LO inhibition.[1][2] -
Adenosine Uptake: High concentrations may inhibit adenosine uptake, potentially contributing to local anti-inflammatory effects.[1]
Biochemical Pathway Visualization
The following diagram illustrates the Arachidonic Acid cascade and the precise intervention point of Piriprost.
Caption: Schematic of the Arachidonic Acid cascade showing Piriprost's selective blockade of the 5-Lipoxygenase enzyme, preventing the formation of pro-inflammatory Leukotrienes (LTB4, LTC4/D4/E4).[3][4][5]
Biochemical Data Profile
The following table summarizes the inhibitory potency of Piriprost across different biological systems. Note the variability based on cell type, which is characteristic of lipoxygenase inhibitors due to intracellular compartmentalization and cofactor availability.
| Assay System | Target Metabolite | IC50 ( | Notes |
| Mouse Mast Cells (Cloned) | LTC | 9 - 14 | Parallel inhibition of 5-HETE |
| RBL-1 Cells (Rat Basophil Leukemia) | LTC | 15 - 50 | Higher concentration required vs. mast cells |
| Human Neutrophils (PMNL) | LTB | ~1 - 5 | Potent inhibition of chemotactic mediator |
| Human Platelets | 12-HETE | > 100 | Demonstrates lack of 12-LO inhibition |
| Sheep Seminal Vesicles | Prostaglandins | > 100 | Demonstrates lack of COX inhibition |
Experimental Methodologies
To validate Piriprost's mechanism in a research setting, the following protocols are established standards. These methodologies ensure the compound is tested in a self-validating system where positive (A23187) and negative (Vehicle) controls confirm assay integrity.[1]
In Vitro 5-LO Inhibition Assay (RBL-1 Model)
Objective: Quantify the reduction of cysteinyl leukotrienes in a cellular environment.[1]
Reagents:
-
Cell Line: RBL-1 (Rat Basophil Leukemia) cells, cultured in MEM + 10% FCS.[1]
-
Stimulus: Calcium Ionophore A23187 (Stock: 10 mM in DMSO).[1]
-
Inhibitor: Piriprost (dissolved in ethanol or DMSO; final solvent <0.1%).[1]
-
Buffer: MCM (Modified Calcium-Magnesium free buffer) or Tyrode’s buffer.[1]
Protocol:
-
Preparation: Harvest RBL-1 cells and resuspend at
cells/mL in buffer. -
Pre-incubation: Aliquot 500
L of cell suspension into reaction tubes. Add 5 L of Piriprost at varying concentrations (e.g., 0.1, 1, 10, 50 M).[1] Incubate at 37°C for 10 minutes .-
Control: Vehicle only.[1]
-
-
Challenge: Add A23187 (final concentration 5-10
M) to initiate the arachidonic acid cascade. Incubate at 37°C for 15 minutes . -
Termination: Stop the reaction by adding 1.5 volumes of ice-cold Methanol (or Acetonitrile) containing an internal standard (e.g., PGB
). -
Extraction: Centrifuge at 10,000 x g for 10 minutes to pellet protein. Collect supernatant.
-
Quantification: Analyze supernatant via RP-HPLC (C18 column) monitoring UV absorbance at 280 nm (for leukotrienes) or use a specific enzyme immunoassay (EIA) for Cysteinyl-LTs.
-
Calculation: Calculate % Inhibition =
.[1]
In Vivo Airway Hyperresponsiveness (Guinea Pig Model)
Objective: Assess the physiological relevance of 5-LO inhibition in preventing bronchoconstriction.
Protocol:
-
Sensitization: Sensitize Guinea pigs (Hartley strain) with Ovalbumin (10 mg/kg i.p.) on Day 0 and Day 2.[1]
-
Drug Administration: On Day 14-21 (challenge day), administer Piriprost.
-
Challenge: Anesthetize animals and mechanically ventilate. Administer aerosolized Ovalbumin or i.v. Arachidonic Acid.[1][6][7][8]
-
Measurement: Monitor Pulmonary Resistance (R
) and Dynamic Compliance (C ) using a plethysmograph.[1] -
Validation: A successful blockade is indicated by a statistically significant reduction in the "Late Phase" asthmatic response or blunting of the immediate bronchospasm compared to vehicle-treated controls.
References
-
Bach, M. K., et al. (1982).[1] "6,9-Deepoxy-6,9-(phenylimino)-
-prostaglandin I , (U-60,257), a new inhibitor of leukotriene C and D synthesis: in vitro studies."[1] Prostaglandins.[1][2][6][9] Link -
Kowalczyk-Bronisz, S. H., et al. (1987).[1] "Experiments on the mode of action of piriprost (U-60257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells." Biochemical Pharmacology. Link
-
Johnson, H. G., et al. (1983).[1] "The inhalation of piriprost (U-60,257), a novel leukotriene synthesis inhibitor, inhibits allergen-induced bronchoconstriction in the guinea pig."[1] Prostaglandins.[1][2][6][9] Link
-
Bureau, M. F., et al. (1988).[1] "Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils." Prostaglandins Leukotrienes and Essential Fatty Acids. Link
-
Mann, J. S., et al. (1986).[1] "Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma."[1][8] Thorax.[1] Link
Sources
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- 3. Experiments on the mode of action of piriprost (U-60,257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis inhibitors for leukotrienes in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 7. Prospects for the inhibition of leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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